Cas no 2678-21-9 (2,4,5-Trichloro-1,3-dinitrobenzene)

2,4,5-Trichloro-1,3-dinitrobenzene is a chlorinated nitroaromatic compound with the molecular formula C₆HCl₃N₂O₄. It is characterized by its high electron-withdrawing properties due to the presence of three chlorine atoms and two nitro groups on the benzene ring. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of dyes, pesticides, and other specialty chemicals. Its crystalline solid form and well-defined melting point facilitate handling and purification. The compound's electrophilic nature allows for selective substitution reactions, enabling precise modifications in synthetic pathways. Proper handling is required due to its potential toxicity and environmental persistence.
2,4,5-Trichloro-1,3-dinitrobenzene structure
2678-21-9 structure
Product Name:2,4,5-Trichloro-1,3-dinitrobenzene
CAS No:2678-21-9
MF:C6HCl3N2O4
MW:271.442138433456
CID:267913
PubChem ID:17584
Update Time:2025-05-20

2,4,5-Trichloro-1,3-dinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,4-trichloro-3,5-dinitro-
    • 1,2,4-trichloro-3,5-dinitrobenzene
    • 1,2,5-TRICHLORO-4,6-DINITROBENZENE
    • 1,2,4-Trichlor-3,5-dinitro-benzol
    • 1,2,4-tri-chloro-3,5-dinitrobenzene
    • 1,3,4-trichloro-2,6-dinitrobenzene
    • 1,3-Dinitro-2,4,5-trichlorobenzene
    • 2,3,4-trichlorobenzene
    • 2,4,5-TRICHLORO-1,3-DINITROBENZENE
    • Benzene,1,2,4-trichloro-3,5-dinitro
    • Brassisan
    • Olpizan
    • NSC 5278
    • NSC-5278
    • NIOSH/CZ7880000
    • AKOS004120143
    • 1,4-Trichloro-3,5-dinitrobenzene
    • CZ78800000
    • EINECS 220-228-6
    • 2,4,5-Trichlor-1,3-dinitrobenzol [German]
    • NS00028195
    • 1,2,4-trichloro-3,5-dinitro-benzene
    • OFMRACCIIIDSDN-UHFFFAOYSA-N
    • DTXSID30181290
    • Benzene, 1,2,4-trichloro-3,5-dinitro-
    • NSC5278
    • 539V5Y7R7K
    • 3,4,6-TRICHLORO-1,5-DINITROBENZENE
    • TRICHLORO-3,5-DINITROBENZENE, 1,2,4-
    • 2678-21-9
    • 3,5-dinitro-1,2,4-trichlorobenzene
    • Benzene,2,4-trichloro-3,5-dinitro-
    • Benzene, 1,3-dinitro-2,4,5-trichloro-
    • C6HCl3N2O4
    • 2,4,5-Trichlor-1,3-dinitrobenzol
    • Q27261092
    • UNII-539V5Y7R7K
    • 2,6-Dinitro-1,3,4-trichlorobenzene
    • FT-0606263
    • AI3-23491
    • SCHEMBL5579130
    • 1,4-Trichloro-2,6-dinitrobenzene
    • 2,4,5-Trichloro-1,3-dinitrobenzene
    • Inchi: 1S/C6HCl3N2O4/c7-2-1-3(10(12)13)5(9)6(4(2)8)11(14)15/h1H
    • InChI Key: OFMRACCIIIDSDN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 269.90000
  • Monoisotopic Mass: 269.90019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Density: 1.822
  • Boiling Point: 345.6°Cat760mmHg
  • Flash Point: 162.8°C
  • Refractive Index: 1.645
  • PSA: 91.64000
  • LogP: 4.50960

2,4,5-Trichloro-1,3-dinitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4,5-Trichloro-1,3-dinitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T901598-500mg
2,4,5-Trichloro-1,3-dinitrobenzene
2678-21-9
500mg
$ 70.00 2022-06-02
TRC
T901598-1g
2,4,5-Trichloro-1,3-dinitrobenzene
2678-21-9
1g
$ 95.00 2022-06-02
TRC
T901598-5g
2,4,5-Trichloro-1,3-dinitrobenzene
2678-21-9
5g
$ 365.00 2022-06-02

2,4,5-Trichloro-1,3-dinitrobenzene Related Literature

  • 1. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum
    Martin W. Melhuish,Roy B. Moodie J. Chem. Soc. Perkin Trans. 2 1989 667
  • 2. Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acid
    Roy B. Moodie,R. John Stephens J. Chem. Soc. Perkin Trans. 2 1987 1059
  • 3. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum
    Martin W. Melhuish,Roy B. Moodie,Malcolm A. Payne,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1988 1637

Additional information on 2,4,5-Trichloro-1,3-dinitrobenzene

Recent Advances in the Study of 2,4,5-Trichloro-1,3-dinitrobenzene (CAS: 2678-21-9) in Chemical and Biomedical Research

2,4,5-Trichloro-1,3-dinitrobenzene (CAS: 2678-21-9) is a chlorinated nitroaromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in biomedical research. This compound, characterized by its high reactivity and electron-withdrawing nitro and chloro groups, has been the subject of numerous studies exploring its synthesis, reactivity, and biological effects. The latest research has focused on its role as a precursor in organic synthesis, its environmental impact, and its potential as a therapeutic agent or diagnostic tool in biomedical applications.

Recent studies have highlighted the compound's utility in the synthesis of complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals. For instance, researchers have demonstrated its effectiveness as a building block in the construction of heterocyclic compounds, which are pivotal in drug discovery. Additionally, its reactivity with nucleophiles has been exploited to create novel derivatives with enhanced biological activity. These advancements underscore the importance of 2,4,5-Trichloro-1,3-dinitrobenzene in modern synthetic chemistry.

In the biomedical field, investigations into the compound's toxicity and mechanism of action have revealed intriguing insights. A 2023 study published in the Journal of Medicinal Chemistry explored its potential as an antimicrobial agent, showing promising activity against drug-resistant bacterial strains. The study employed advanced computational modeling and in vitro assays to elucidate the compound's interaction with bacterial enzymes, providing a foundation for future drug development. Furthermore, its role in oxidative stress pathways has been examined, suggesting possible applications in cancer therapy.

Environmental concerns related to 2,4,5-Trichloro-1,3-dinitrobenzene have also been a focal point of recent research. Due to its persistence and potential toxicity, studies have investigated its degradation pathways and the development of remediation strategies. Advanced oxidation processes and bioremediation techniques have shown efficacy in breaking down the compound into less harmful byproducts, addressing its environmental footprint. These findings are critical for regulatory bodies and industries handling this chemical.

Looking ahead, the versatility of 2,4,5-Trichloro-1,3-dinitrobenzene continues to inspire innovative research. Future directions may include the exploration of its photochemical properties, the design of targeted drug delivery systems, and the development of greener synthetic routes. As the scientific community delves deeper into its potential, this compound is poised to play a pivotal role in advancing both chemical and biomedical sciences.

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